molecular formula C14H14Cl2N2O B12057569 Imazalil D5 (2-propenyl D5)

Imazalil D5 (2-propenyl D5)

Cat. No.: B12057569
M. Wt: 302.2 g/mol
InChI Key: PZBPKYOVPCNPJY-MACMZUOASA-N
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Description

Imazalil D5 (2-propenyl D5) is a deuterated form of Imazalil, a fungicide commonly used in agriculture to control fungal growth on fruits and vegetables. The deuterated version, Imazalil D5, is often used in scientific research as a stable isotope-labeled compound, which helps in the study of metabolic pathways and environmental fate of the parent compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Imazalil D5 (2-propenyl D5) involves the incorporation of deuterium atoms into the molecular structure of Imazalil. This can be achieved through various methods, including:

    Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms with deuterium atoms in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.

    Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the compound. For example, deuterated alkylating agents can be used to replace hydrogen atoms with deuterium.

Industrial Production Methods

Industrial production of Imazalil D5 (2-propenyl D5) typically involves large-scale synthesis using deuterated reagents and solvents. The process is optimized to ensure high yield and purity of the final product. The production is carried out under controlled conditions to prevent contamination and ensure the stability of the deuterated compound.

Chemical Reactions Analysis

Types of Reactions

Imazalil D5 (2-propenyl D5) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often involve halogenating agents like chlorine (Cl2) or bromine (Br2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce halogenated compounds.

Scientific Research Applications

Imazalil D5 (2-propenyl D5) has several scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry to study the behavior and fate of Imazalil in various environments.

    Biology: Employed in metabolic studies to trace the metabolic pathways of Imazalil in biological systems.

    Medicine: Investigated for its potential effects on human health and its role in the development of antifungal treatments.

    Industry: Used in the development and testing of new fungicides and pesticides.

Mechanism of Action

The mechanism of action of Imazalil D5 (2-propenyl D5) involves the inhibition of ergosterol biosynthesis in fungal cells. Ergosterol is a crucial component of fungal cell membranes, and its inhibition leads to cell membrane disruption and ultimately fungal cell death. The compound targets the enzyme lanosterol 14α-demethylase, which is involved in the biosynthesis of ergosterol.

Comparison with Similar Compounds

Similar Compounds

    Imazalil: The non-deuterated form of Imazalil, commonly used as a fungicide.

    Propiconazole: Another fungicide with a similar mechanism of action, targeting ergosterol biosynthesis.

    Tebuconazole: A triazole fungicide that also inhibits ergosterol biosynthesis.

Uniqueness

Imazalil D5 (2-propenyl D5) is unique due to its deuterated nature, which makes it particularly useful in scientific research. The presence of deuterium atoms allows for more precise tracking and analysis in metabolic and environmental studies, providing insights that are not possible with the non-deuterated form.

Properties

Molecular Formula

C14H14Cl2N2O

Molecular Weight

302.2 g/mol

IUPAC Name

1-[2-(2,4-dichlorophenyl)-2-(1,1,2,3,3-pentadeuterioprop-2-enoxy)ethyl]imidazole

InChI

InChI=1S/C14H14Cl2N2O/c1-2-7-19-14(9-18-6-5-17-10-18)12-4-3-11(15)8-13(12)16/h2-6,8,10,14H,1,7,9H2/i1D2,2D,7D2

InChI Key

PZBPKYOVPCNPJY-MACMZUOASA-N

Isomeric SMILES

[2H]C(=C([2H])C([2H])([2H])OC(CN1C=CN=C1)C2=C(C=C(C=C2)Cl)Cl)[2H]

Canonical SMILES

C=CCOC(CN1C=CN=C1)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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